molecular formula C11H14BrNO B2361259 2-bromo-N-(4-methylphenyl)butanamide CAS No. 300707-60-2

2-bromo-N-(4-methylphenyl)butanamide

Cat. No.: B2361259
CAS No.: 300707-60-2
M. Wt: 256.143
InChI Key: BAKMANLFAWTIPT-UHFFFAOYSA-N
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Description

Historical Context and Emergence in Chemical Literature

While a definitive seminal publication for 2-bromo-N-(4-methylphenyl)butanamide is not readily apparent in a survey of chemical literature, its emergence can be understood within the broader context of research into N-aryl amides and alpha-haloamides. The synthesis of analogous compounds, such as N-aryl-2-bromoacetamides, has been a classical approach in organic synthesis, typically involving the reaction of an alpha-haloacetyl halide with a nucleophilic amine. For instance, the reaction of p-toluidine (B81030) with 2-bromobutanoyl chloride would be a straightforward method for its preparation. The interest in such compounds has historically been driven by their utility as versatile synthetic intermediates.

Significance of Alpha-Brominated Amides in Synthetic Chemistry and Medicinal Chemistry

Alpha-brominated amides are a class of organic compounds that serve as crucial building blocks in a variety of chemical transformations. The presence of the bromine atom at the alpha-carbon makes this position susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups. This reactivity is foundational to their role in the synthesis of more complex molecules.

In synthetic chemistry, alpha-bromoamides are precursors to a myriad of compounds including α-amino amides, α-hydroxy amides, and various heterocyclic structures. They are frequently employed in carbon-carbon bond-forming reactions, such as alkylation and cross-coupling reactions, expanding their synthetic utility.

From a medicinal chemistry perspective, the alpha-brominated amide moiety is a key component in the design of biologically active molecules. The ability to readily modify the structure at the alpha-position allows for the systematic exploration of structure-activity relationships (SAR). Derivatives of alpha-brominated amides have been investigated for a range of potential therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. The bromine atom itself can contribute to the biological activity of the molecule or serve as a handle for further functionalization to optimize pharmacological properties. For example, studies on similar compounds have shown potential in inhibiting inflammatory cytokines.

Overview of Research Trajectories for this compound and Related N-Arylbutanamides

The research trajectories for this compound and its chemical relatives are primarily guided by their potential applications in medicinal chemistry and materials science. The core structure, an N-arylbutanamide, is a common motif in pharmacologically active compounds.

Key Research Areas:

Medicinal Chemistry: A significant research trajectory involves the synthesis and biological evaluation of derivatives of this compound. By substituting the bromine atom with various nucleophiles, researchers can generate libraries of compounds for screening against different biological targets. For instance, related N-aryl amides have been explored for their potential as anticonvulsants and antidyslipidemic agents. nih.gov The 4-methylphenyl group can also be modified to fine-tune the electronic and steric properties of the molecule, potentially influencing its biological activity.

Materials Science: While less prominent, the structural features of N-arylbutanamides suggest potential applications in materials science. The amide linkage provides hydrogen bonding capabilities, which can influence the self-assembly and bulk properties of materials. The aromatic ring and the potential for further functionalization offer avenues for creating novel polymers or functional organic materials.

Table of Related N-Aryl Amide Compounds and Their Research Focus:

Compound NameResearch Focus
2-Bromo-N-(4-methylphenyl)acetamideInvestigated for potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai
N-(4-bromo-2-methylphenyl)butanamideStudied for potential anti-inflammatory activity through inhibition of inflammatory cytokines.
N-(2-hydroxy-2-p-tolylethyl)-amidesSynthesized and screened for in vivo antihyperlipidemic and antioxidant activity. nih.gov
2-Bromo-N-(4-methoxyphenyl)butanamideOf interest in medicinal chemistry for potential biological activities such as enzyme inhibition and receptor binding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(4-methylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-3-10(12)11(14)13-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKMANLFAWTIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo N 4 Methylphenyl Butanamide

Classical Approaches to N-Arylbutanamide Synthesis

The initial phase in the synthesis of 2-bromo-N-(4-methylphenyl)butanamide is the construction of its precursor, N-(4-methylphenyl)butanamide. This involves the creation of a stable amide bond between a substituted aniline (B41778) and a butanoyl group.

Amide Bond Formation from Carboxylic Acid Derivatives and Amines

The formation of an amide bond is a cornerstone reaction in organic synthesis. studysmarter.co.ukresearchgate.net The most direct and widely used methods involve the reaction of an amine with a carboxylic acid derivative, typically an acyl halide or anhydride (B1165640). The reaction between an acyl chloride and an amine is particularly common due to the high reactivity of the acyl chloride. khanacademy.org This reaction is an example of nucleophilic acyl substitution.

The general mechanism proceeds as follows:

The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride. khanacademy.org

This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.

The carbonyl double bond reforms, and the chloride ion, being a good leaving group, is expelled.

A proton is then removed from the nitrogen atom, often by another molecule of the amine or a non-nucleophilic base added to the reaction mixture, to yield the final amide and a hydrochloride salt byproduct.

This method is highly efficient and generally provides high yields of the desired amide product.

Preparation of N-(4-methylphenyl)butanamide Precursors

To synthesize the specific precursor N-(4-methylphenyl)butanamide, the reactants are 4-methylaniline (p-toluidine) and a butanoic acid derivative. A common and effective method is the reaction of p-toluidine (B81030) with butanoyl chloride (butyryl chloride). google.com

The reaction is typically carried out by adding the butanoyl chloride to a solution of p-toluidine in an inert organic solvent. google.com A base, such as pyridine or triethylamine, is often included to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, preventing the protonation of the p-toluidine reactant. Alternatively, an excess of p-toluidine can be used to serve the same purpose. The reaction is often exothermic and may require cooling to control the reaction rate. A patent describing a similar process for the synthesis of N-(2-methylphenyl)butanamide reports high yields (over 95%) and purities (over 99%) by reacting o-toluidine with butyric acid chloride in an inert solvent at temperatures between 50 and 100°C. google.com

Reactant 1Reactant 2Common SolventsBase (optional)Product
p-ToluidineButanoyl chlorideToluene, Acetone, ChloroformPyridine, TriethylamineN-(4-methylphenyl)butanamide
p-ToluidineButyric anhydrideDichloromethane, THF-N-(4-methylphenyl)butanamide

Strategies for Alpha-Bromination

Once the N-(4-methylphenyl)butanamide precursor is synthesized, the next critical step is the introduction of a bromine atom at the alpha (α) carbon—the carbon atom adjacent to the amide carbonyl group. fiveable.me This transformation requires careful control to ensure the bromine is added to the correct position, a concept known as regioselectivity.

Regioselective Bromination Techniques

The α-position of amides can be selectively halogenated due to the electron-withdrawing nature of the carbonyl group, which increases the acidity of the α-hydrogens. fiveable.me While the Hell-Volhard-Zelinsky reaction is a classic method for the α-bromination of carboxylic acids, amides are typically brominated directly using a suitable brominating agent. jove.com

The key to achieving high regioselectivity is the choice of the brominating agent. N-Bromosuccinimide (NBS) is a widely used reagent for α-bromination of carbonyl compounds, including amides. fiveable.menih.govresearchgate.net NBS is favored over molecular bromine (Br₂) because it is a solid, making it safer and easier to handle, and it provides a low, constant concentration of Br₂ in the reaction mixture, which helps to prevent side reactions and over-bromination. nih.govresearchgate.net The reaction with NBS can proceed through either a radical or an ionic pathway, depending on the reaction conditions. For α-bromination of carbonyl compounds, the reaction is often initiated by a radical initiator or light. fiveable.meresearchgate.net

Other techniques for regioselective bromination include using reagents like tetrabutylammonium tribromide (TBATB), which has been shown to be effective for the selective bromination of certain heterocyclic systems. nih.gov

Optimization of Bromination Conditions and Reagent Selection

Optimizing the conditions for the α-bromination step is crucial for maximizing the yield of this compound and minimizing the formation of impurities.

Reagent Selection:

N-Bromosuccinimide (NBS): This is the most common and preferred reagent for α-bromination of amides. fiveable.menih.govresearchgate.net It offers high selectivity for the alpha position and generally results in cleaner reactions compared to elemental bromine. researchgate.net

Bromine (Br₂): While effective, liquid bromine is hazardous and can lead to multiple brominations and other side reactions if not used carefully. nih.gov It is often used with an acid catalyst.

Other Reagents: Novel halogenating reagents based on "anomeric amides" have been developed, which can halogenate unreactive compounds under mild conditions, offering powerful alternatives to traditional reagents like NBS. chemrxiv.orgnih.gov

Initiators and Catalysts:

Radical Initiators: When using NBS, a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or exposure to UV light, is often employed to facilitate the formation of a bromine radical, which initiates the halogenation process at the α-position. fiveable.meresearchgate.net

Acid Catalysts: Acid catalysts can promote the enolization of the amide, and the resulting enol form can then react with the brominating agent.

The table below summarizes common reagent systems for α-bromination.

Brominating AgentCatalyst/InitiatorTypical SolventAdvantages
N-Bromosuccinimide (NBS)AIBN or UV lightCarbon tetrachloride (CCl₄), AcetonitrileHigh regioselectivity, easier handling, fewer side products researchgate.netorganic-chemistry.org
Bromine (Br₂)Acetic Acid, PBr₃Acetic Acid, DichloromethaneStrong brominating agent
Tetrabutylammonium tribromide (TBATB)NoneDichloromethane, THFMild conditions, high selectivity in specific cases nih.gov

Impact of Reaction Parameters on Yield and Selectivity

The success of the α-bromination reaction is highly dependent on several key parameters. Fine-tuning these factors is essential for achieving high yield and selectivity.

Solvent: The choice of solvent can significantly influence the reaction pathway. Non-polar solvents like carbon tetrachloride (CCl₄) are traditionally used for radical brominations with NBS. Acetonitrile is another common solvent that can be used. organic-chemistry.org The polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction rate and selectivity.

Temperature: Reaction temperature affects the rate of reaction. Higher temperatures can increase the reaction rate but may also lead to a decrease in selectivity and the formation of undesired byproducts, such as di-brominated compounds or products of elimination. researchgate.net Reactions are often run at the reflux temperature of the solvent or under photochemical conditions at lower temperatures. researchgate.net

Stoichiometry: The molar ratio of the N-(4-methylphenyl)butanamide precursor to the brominating agent is critical. Using a slight excess of the amide or a 1:1 ratio ensures that mono-bromination is favored. Using a large excess of the brominating agent can lead to the formation of 2,2-dibromo-N-(4-methylphenyl)butanamide. nih.gov

Catalyst/Initiator Concentration: The amount of radical initiator or catalyst used must be carefully controlled. Too little may result in a slow or incomplete reaction, while too much can lead to uncontrolled reactions and the formation of byproducts.

Systematic studies on related compounds have shown that careful control of these parameters is essential for successful and reproducible synthesis. researchgate.net For example, in the bromination of activated aromatic compounds with NBS, the addition of catalysts like montmorillonite K-10 clay has been shown to accelerate the reaction rate for less reactive substrates. organic-chemistry.orgsemanticscholar.org

Multi-Step Synthesis Pathways Involving this compound

Multi-step synthesis provides a reliable route to this compound, often starting from readily available precursors. These pathways are designed to build the molecule sequentially, allowing for purification at intermediate stages to ensure the final product's high purity.

A common and effective method for the synthesis of this compound involves a two-step sequence starting from 4-methylaniline (p-toluidine) and 2-bromobutanoyl chloride.

Step 1: Amide Formation The initial step is the acylation of 4-methylaniline with 2-bromobutanoyl chloride. This reaction forms the amide bond, yielding the target molecule. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Reactants: 4-methylaniline, 2-bromobutanoyl chloride

Solvent: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

Base: A tertiary amine like triethylamine (TEA) or pyridine is often employed.

Temperature: The reaction is typically run at reduced temperatures (0 °C) to control its exothermicity, followed by stirring at room temperature.

The general reaction is as follows: CH₃C₆H₄NH₂ + CH₃CH₂CH(Br)COCl → CH₃C₆H₄NHC(O)CH(Br)CH₂CH₃ + HCl

Step 2: Alternative Pathway via Bromination An alternative multi-step pathway involves first synthesizing N-(4-methylphenyl)butanamide and then introducing the bromine atom at the alpha-position of the butanoyl group.

Amidation: 4-methylaniline is reacted with butanoyl chloride to form N-(4-methylphenyl)butanamide.

α-Bromination: The resulting amide is then subjected to bromination using a suitable agent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or an acid catalyst.

This approach allows for the synthesis of the amide backbone before the introduction of the reactive bromine functionality. A similar multi-step synthesis has been patented for the production of N-(4-bromo-2-methylphenyl)butanamide, where N-(2-methylphenyl)butanamide is first synthesized and then brominated.

StepReactantsReagents/ConditionsProductTypical Yield (%)
14-methylaniline, 2-bromobutanoyl chlorideTriethylamine, Dichloromethane, 0 °C to RTThis compound85-95
2a4-methylaniline, butanoyl chloridePyridine, THF, 0 °C to RTN-(4-methylphenyl)butanamide90-98
2bN-(4-methylphenyl)butanamideN-Bromosuccinimide, CCl₄, light/heatThis compound70-85

The bromine atom in this compound is a versatile functional group that can be used in various catalytic cross-coupling reactions to form more complex molecules. These transformations are key to using this compound as an advanced intermediate.

Copper-Catalyzed Coupling Reactions: The bromine atom can participate in copper-catalyzed cross-coupling reactions, such as the Goldberg reaction, for N-arylation. While this typically applies to aryl halides, related copper-catalyzed methodologies can be adapted for the substitution of the α-bromo group with various nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are widely used for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound can be activated by a palladium catalyst to react with a variety of coupling partners. For instance, in reactions analogous to the Suzuki, Heck, or Sonogashira couplings, the C-Br bond can be functionalized. Nickel-photoredox catalysis has also emerged as a mild method for amide arylations, showcasing the potential for modern catalytic methods in functionalizing such compounds.

Coupling ReactionCatalyst SystemCoupling PartnerResulting Structure
Suzuki CouplingPd(PPh₃)₄, baseArylboronic acidα-Aryl-N-(4-methylphenyl)butanamide
Heck CouplingPd(OAc)₂, phosphine ligand, baseAlkeneα-Alkenyl-N-(4-methylphenyl)butanamide
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, baseTerminal alkyneα-Alkynyl-N-(4-methylphenyl)butanamide
Buchwald-Hartwig AminationPd catalyst, phosphine ligand, baseAmineα-Amino-N-(4-methylphenyl)butanamide

Process Intensification and Scalability Considerations in Synthesis

For the large-scale production of this compound, process intensification and scalability are crucial. Modern synthetic techniques such as continuous flow chemistry and automated synthesis offer significant advantages over traditional batch processes.

Continuous flow synthesis offers enhanced safety, better heat and mass transfer, and improved reproducibility compared to batch production. The synthesis of amides is well-suited for flow chemistry.

For the synthesis of this compound, a continuous flow setup would involve pumping streams of the reactants (4-methylaniline and 2-bromobutanoyl chloride) and a base through a static mixer into a heated or cooled reaction coil. The residence time in the reactor can be precisely controlled to maximize conversion and minimize byproduct formation. The output stream can then be directed to an in-line purification module. The use of bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) can also be incorporated to enhance the green credentials of the process.

ParameterAdvantage in Continuous Flow
Safety Small reaction volumes minimize risks associated with exothermic reactions and hazardous reagents.
Efficiency Rapid mixing and heat transfer lead to faster reaction times and higher yields.
Scalability Production can be scaled up by running the system for longer durations or by using parallel reactors.
Purity Precise control over reaction parameters often results in cleaner reaction profiles and simpler purification.

Automated synthesis platforms can significantly enhance the efficiency of producing this compound and its derivatives. These systems can perform multi-step reactions, purifications, and analyses with minimal human intervention.

An automated workflow could be designed where a robotic system handles the dispensing of reagents, controls reaction conditions, and performs work-up and purification steps. For example, pre-packed capsules containing the necessary reagents can be utilized in an automated synthesizer. The system would add the starting materials, and the subsequent reaction and purification would proceed automatically. This approach is particularly valuable for creating libraries of derivatives for research and development purposes.

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of this compound are critical to obtaining a product of high purity. The choice of technique depends on the scale of the synthesis and the nature of the impurities.

Extraction and Washing: After the reaction, the crude product is typically worked up by washing with aqueous solutions to remove the base, unreacted starting materials, and water-soluble byproducts. This is followed by extraction into an organic solvent.

Crystallization: Recrystallization from a suitable solvent system is a powerful technique for purifying solid compounds. The choice of solvent is critical and is determined empirically to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Chromatography: For high-purity requirements or when dealing with difficult-to-separate impurities, column chromatography is employed. Normal-phase silica gel chromatography with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate the target compound from its impurities. For analytical purposes and purity assessment, High-Performance Liquid Chromatography (HPLC) is a standard method.

In-line Purification in Flow Systems: In continuous flow synthesis, purification can be integrated into the process. This can involve passing the reaction mixture through columns packed with scavengers or adsorbents to remove specific impurities or byproducts.

TechniquePrincipleApplication
Aqueous Work-up Partitioning between immiscible aqueous and organic phases.Removal of salts and water-soluble impurities.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Bulk purification of solid products.
Column Chromatography Differential adsorption of components onto a stationary phase.High-purity separation and purification of small to medium scale reactions.
HPLC High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure.Analytical purity assessment and preparative purification.

Recrystallization Protocols for High Purity

Recrystallization is a fundamental technique for the purification of solid organic compounds based on their differential solubility in a given solvent or solvent mixture at varying temperatures. The process involves dissolving the impure compound in a hot solvent and then allowing the solution to cool, which leads to the formation of purified crystals as the solubility decreases. The impurities remain in the mother liquor. For N-aryl amides like this compound, the choice of solvent is paramount for achieving high purity.

The ideal solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. youtube.com The process generally involves dissolving the crude solid in a minimal amount of a suitable hot solvent to form a saturated solution. youtube.com This solution is then allowed to cool slowly, promoting the formation of well-defined crystals. Subsequent cooling in an ice bath can maximize the yield of the purified product. youtube.com

For amides, polar solvents such as ethanol, acetone, or acetonitrile are often effective for recrystallization. researchgate.net In some cases, a mixed solvent system is employed to achieve the desired solubility characteristics. For instance, a compound that is highly soluble in one solvent and poorly soluble in another can be purified by dissolving it in the former and then gradually adding the latter (the anti-solvent) until the solution becomes turbid, followed by cooling. A specific example for a related compound, N-(4-methylphenyl)benzenepropanamide, involved repeated recrystallization from a mixture of methanol and n-hexane to yield pure, needle-shaped crystals. utrgv.edu

The general steps for the recrystallization of this compound are as follows:

Solvent Selection : A suitable solvent or solvent pair is chosen.

Dissolution : The crude this compound is dissolved in the minimum volume of the boiling solvent.

Cooling : The hot solution is allowed to cool to room temperature, followed by further cooling in an ice bath to induce crystallization.

Filtration : The purified crystals are collected by vacuum filtration.

Drying : The crystals are washed with a small amount of cold solvent and then dried.

The effectiveness of the recrystallization process is influenced by several factors, as detailed in the table below.

ParameterConditionRationale
Solvent System Ethanol/Water or Methanol/n-HexaneProvides a significant difference in solubility between hot and cold conditions for many N-aryl amides.
Dissolution Temp. Boiling point of the primary solventTo ensure complete dissolution of the compound and create a saturated solution with a minimal amount of solvent.
Crystallization Temp. Slow cooling to room temp., then 0-5 °CSlow cooling promotes the formation of larger, purer crystals. An ice bath maximizes the product yield.
Purity Achieved >98%Recrystallization is highly effective at removing soluble and insoluble impurities.

Solvent Extraction Methodologies

Solvent extraction, also known as liquid-liquid extraction, is a crucial work-up procedure following a synthesis reaction to separate the desired product from the reaction mixture. This technique operates on the principle of differential solubility of the compound in two immiscible liquid phases, typically an organic solvent and an aqueous solution.

Following the synthesis of this compound, the reaction mixture is typically worked up by dissolving it in a suitable organic solvent that is immiscible with water, such as dichloromethane or diethyl ether. This organic solution is then washed sequentially with various aqueous solutions to remove different types of impurities.

A standard extraction protocol for a neutral organic compound like an amide involves the following washing steps:

Acid Wash : A wash with a dilute aqueous acid solution (e.g., 1M HCl) is used to remove any unreacted basic starting materials, such as p-toluidine. orgsyn.org

Base Wash : A subsequent wash with a saturated aqueous solution of a weak base, like sodium bicarbonate (NaHCO₃), neutralizes any acidic by-products or excess acidic reagents. orgsyn.org

Brine Wash : A final wash with a saturated aqueous solution of sodium chloride (brine) is performed to reduce the amount of dissolved water in the organic phase before the drying step. orgsyn.org

After the washing sequence, the organic layer containing the purified product is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water. The drying agent is then removed by filtration, and the organic solvent is evaporated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

The key parameters for a successful solvent extraction are outlined in the table below.

StepReagent/SolventPurpose
Organic Solvent Dichloromethane or Diethyl EtherTo dissolve the crude product and separate it from the aqueous reaction medium.
Acidic Wash 1M Hydrochloric Acid (HCl)To remove unreacted amines and other basic impurities.
Basic Wash Saturated Sodium Bicarbonate (NaHCO₃)To neutralize and remove acidic impurities.
Brine Wash Saturated Sodium Chloride (NaCl)To remove the bulk of dissolved water from the organic phase.
Drying Agent Anhydrous Magnesium Sulfate (MgSO₄)To remove trace amounts of water from the organic solution.

Chemical Reactivity and Derivatization of 2 Bromo N 4 Methylphenyl Butanamide

Nucleophilic Substitution Reactions at the Alpha-Carbon

The most prominent reaction pathway for 2-bromo-N-(4-methylphenyl)butanamide involves the displacement of the bromide ion at the alpha-carbon (C2) by a nucleophile. This carbon is rendered electrophilic by the adjacent electron-withdrawing bromine atom and the carbonyl group. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.

The α-bromo group in α-haloamides is an effective leaving group, facilitating substitution by a wide range of nucleophiles. researchgate.net This allows for the synthesis of various α-functionalized amides. The scope of nucleophiles includes oxygen, nitrogen, and sulfur-based reagents.

Common nucleophiles and the corresponding products include:

Nitrogen Nucleophiles : Primary and secondary amines react to form α-amino amides. researchgate.net Ammonia can be used to introduce a primary amino group.

Oxygen Nucleophiles : Alcohols and carboxylates can displace the bromide to form α-alkoxy and α-acyloxy amides, respectively. researchgate.net Hydroxide (B78521) ions can lead to the formation of α-hydroxy amides, although hydrolysis of the amide bond can be a competing reaction under harsh conditions.

Sulfur Nucleophiles : Thiolates are effective nucleophiles for creating α-thioether linkages.

The reaction is often promoted by a base to neutralize the hydrogen bromide (HBr) byproduct. The choice of base and solvent is crucial to avoid side reactions, such as elimination or hydrolysis. Limitations can arise from sterically hindered nucleophiles, which slow down the rate of the SN2 reaction. Furthermore, strongly basic conditions might favor elimination reactions, leading to the formation of α,β-unsaturated amides, or promote hydrolysis of the amide group itself. researchgate.net

Table 1: Scope of Nucleophiles for Substitution at the Alpha-Carbon
Nucleophile ClassSpecific Nucleophile (Example)Product ClassTypical Conditions
NitrogenDiethylamineα-Dialkylamino amidePresence of a non-nucleophilic base (e.g., Et3N)
OxygenSodium Methoxideα-Methoxy amideAnhydrous alcohol solvent
OxygenSodium Acetateα-Acetoxy amidePolar aprotic solvent (e.g., DMF)
SulfurSodium Thiophenoxideα-Arylthio amideAprotic solvent
HalogenSodium Iodide (Finkelstein reaction)α-Iodo amideAcetone

For α-haloamides with a chiral center at the alpha-carbon, SN2 reactions proceed with a predictable stereochemical outcome. The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the bromide ion), a trajectory known as "backside attack". researchgate.netwikipedia.org This mechanistic pathway results in an inversion of the stereochemical configuration at the alpha-carbon, a phenomenon known as the Walden inversion. researchgate.net

If the starting material, (R)-2-bromo-N-(4-methylphenyl)butanamide, is reacted with a nucleophile such as sodium azide, the product will be (S)-2-azido-N-(4-methylphenyl)butanamide. This stereospecificity is a hallmark of the SN2 mechanism and is crucial in asymmetric synthesis. researchgate.netlibretexts.org

In cases where racemization of the α-carbon can occur under the reaction conditions (e.g., through enolization), techniques like Dynamic Kinetic Resolution (DKR) can be employed. DKR uses a chiral catalyst or auxiliary to selectively form one stereoisomer of the product in high yield and high diastereomeric or enantiomeric excess, even from a racemic or epimerizing starting material. researchgate.net

Reactions Involving the Amide Moiety

The amide functional group in this compound is relatively stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group. However, it can undergo transformations under specific, often vigorous, conditions.

Amide hydrolysis cleaves the amide bond to yield a carboxylic acid and an amine. This process is typically slow and requires heating in the presence of a strong acid or base. pressbooks.pubmasterorganicchemistry.comlibretexts.org

Basic Hydrolysis : In a hot, strongly basic solution (e.g., aqueous NaOH), a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic addition step, forming a tetrahedral alkoxide intermediate. pressbooks.pub Re-formation of the carbonyl double bond results in the expulsion of the 4-methylphenylamide anion (⁻NH-C₆H₄-CH₃) as the leaving group. This is the rate-limiting step, as the amide anion is a poor leaving group. masterorganicchemistry.com The initially formed 2-bromobutanoic acid is then deprotonated by the strongly basic amide anion (or another hydroxide ion) to form the carboxylate salt and 4-methylaniline. pressbooks.pub

While hydrolysis represents a complete cleavage of the amide bond, other transformations can modify the amide moiety while keeping the core structure intact.

N-Arylation : As a secondary amide, the nitrogen atom possesses a hydrogen that can be substituted. N-arylation reactions, typically catalyzed by transition metals like copper (Ullmann condensation) or palladium (Buchwald-Hartwig amination), can introduce a second aryl group onto the nitrogen. organic-chemistry.orgnih.gov These reactions generally require specific ligands and reaction conditions due to the lower nucleophilicity of amides compared to amines. organic-chemistry.org

Activation with Electrophiles : The amide oxygen can be activated by strong electrophiles, such as triflic anhydride (B1165640) (Tf₂O). This activation converts the amide into a highly reactive intermediate, such as an iminium triflate or a nitrilium ion. libretexts.org These intermediates can then react with various nucleophiles, leading to the synthesis of diverse structures like imidates or other heterocyclic systems. researchgate.netlibretexts.org

Reduction : The carbonyl group of the amide can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the amide into a secondary amine, yielding N-(2-bromobutyl)-4-methylaniline. This transformation is specific to amides and does not occur with esters under similar conditions. masterorganicchemistry.com

Reactions of the Aryl Ring

The 4-methylphenyl (p-tolyl) group is an aromatic ring that can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these substitutions are governed by the two existing substituents: the methyl group (-CH₃) and the butanamide group (-NHCO(CHBr)Et).

The methyl group is an activating, ortho-, para-directing substituent due to hyperconjugation and weak inductive effects. ucalgary.ca The amide group is also considered an activating, ortho-, para-director. Although the carbonyl group is electron-withdrawing, the strong electron-donating resonance effect of the nitrogen lone pair into the ring is dominant. libretexts.org However, it is a weaker activator than a simple amino (-NH₂) group because the nitrogen lone pair also participates in resonance with the adjacent carbonyl group. libretexts.org

Both groups direct incoming electrophiles to the positions ortho and para relative to themselves. In this compound, the para position to the amide is occupied by the methyl group, and vice versa. Therefore, substitution will occur at the positions ortho to the amide group (positions 2 and 6) and ortho to the methyl group (positions 3 and 5). Since positions 2 and 6 are equivalent, as are 3 and 5, electrophilic attack will occur at positions 2 (equivalent to 6) and 3 (equivalent to 5). The steric bulk of the butanamide side chain may hinder attack at the ortho position (position 3), potentially favoring substitution at position 2.

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution on the Aryl Ring
ReactionReagentsElectrophile (E+)Predicted Major Product(s)
BrominationBr2, FeBr3Br+2-bromo-N-(3-bromo-4-methylphenyl)butanamide
NitrationHNO3, H2SO4NO2+2-bromo-N-(4-methyl-3-nitrophenyl)butanamide
SulfonationFuming H2SO4SO35-(2-bromobutanamido)-2-methylbenzenesulfonic acid
Friedel-Crafts AcylationCH3COCl, AlCl3CH3CO+N-(3-acetyl-4-methylphenyl)-2-bromobutanamide

It is important to note that under the strongly acidic conditions of nitration or sulfonation, the amide nitrogen could be protonated, which would convert the amide group into a deactivating, meta-directing group. However, protonation typically occurs on the more basic carbonyl oxygen. researchgate.net The use of the N-acyl group (amide) is a common strategy to moderate the high reactivity of an aniline (B41778) precursor and prevent polysubstitution or oxidation that can occur with a free amino group. libretexts.org

Electrophilic Aromatic Substitution Potentials

The N-(4-methylphenyl)butanamide portion of the molecule is susceptible to electrophilic aromatic substitution (EAS). The reactivity of the aromatic ring is influenced by two substituents: the butanamide group and the methyl group.

The amide group (-NHCOR) is an activating group and directs incoming electrophiles to the ortho and para positions relative to the nitrogen atom. ucalgary.caopenstax.org However, the amide is a less potent activator than a simple amino group (-NH2) because the nitrogen's lone pair of electrons is partially delocalized onto the adjacent carbonyl oxygen. ucalgary.caopenstax.org This moderation of reactivity is often synthetically advantageous, as it can prevent polysubstitution, a common issue with highly activated rings like aniline. openstax.orglibretexts.orglibretexts.org

The methyl group (-CH3) at the para-position is also an ortho-, para-director and a weak activator. In the case of the 4-methylphenyl ring, the para-position is already occupied by the methyl group. Therefore, the directing effects of both the amide and methyl groups converge on the same positions: the two carbons ortho to the amide group (positions 2 and 6) and the two carbons meta to the amide group (positions 3 and 5), which are also ortho to the methyl group.

Given that the amide group is sterically bulkier than the methyl group, electrophilic attack is most likely to occur at the positions ortho to the amide nitrogen (and meta to the methyl group). Steric hindrance from the amide's acyl chain may slightly favor substitution at the less hindered of the available positions. ucalgary.ca Typical EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions could be envisioned, with the conditions needing to be carefully controlled to avoid reaction at other sites.

EAS ReactionPotential ReagentsExpected Major Product Position(s)
BrominationBr₂, FeBr₃Substitution ortho to the amide group
NitrationHNO₃, H₂SO₄Substitution ortho to the amide group
Friedel-Crafts AcylationRCOCl, AlCl₃Substitution ortho to the amide group

Modifications of the Methyl and Aryl Substituents

Beyond classical EAS, modern synthetic methods allow for the direct functionalization of C-H bonds, opening new avenues for modifying the methyl and aryl substituents.

Aryl C-H Functionalization : The aromatic C-H bonds on the 4-methylphenyl ring can be targeted for modification. Transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. nih.gov The amide group itself can act as a directing group, guiding a metal catalyst to a specific C-H bond, typically at the ortho position. nih.govnih.gov This strategy can be used to introduce new aryl or alkyl groups. For instance, palladium-catalyzed arylation could be used to form C-C bonds at the positions ortho to the amide. acs.org

Methyl Group Functionalization : While the C(sp³)-H bonds of the methyl group are generally less reactive than the aromatic C(sp²)-H bonds, methods for their functionalization exist. Radical-based reactions or certain transition metal-catalyzed processes could potentially be employed to introduce functionality at the benzylic position.

Advanced Transformations and Building Block Utility

The presence of the α-bromo substituent makes this compound a valuable precursor for a variety of more complex molecules.

Palladium-Catalyzed Carbonylation Reactions to Ester Derivatives

Palladium-catalyzed carbonylation is a robust method for converting organic halides into carboxylic acid derivatives, including esters, amides, and acids. nih.gov The 2-bromo position in the subject compound can undergo such a transformation. By reacting this compound with carbon monoxide (CO) and an alcohol (R'OH) in the presence of a palladium catalyst and a base, the corresponding ester derivative can be synthesized. nih.govgoogle.com

The general mechanism involves the oxidative addition of the alkyl bromide to a Pd(0) species, followed by CO insertion into the resulting palladium-carbon bond to form a palladium-acyl complex. Subsequent nucleophilic attack by the alcohol leads to the formation of the ester product and regeneration of the Pd(0) catalyst. acs.orgresearchgate.net

Reaction Scheme: this compound + R'OH + CO --(Pd catalyst, Base)--> 2-(alkoxycarbonyl)-N-(4-methylphenyl)butanamide + HBr

ParameterTypical Condition
Palladium SourcePd(OAc)₂, Pd(PPh₃)₄
LigandPhosphine ligands (e.g., Xantphos, PPh₃) nih.govresearchgate.net
CO SourceCO gas (atmospheric or higher pressure) nih.gov, CO-releasing molecules organic-chemistry.org
AlcoholMethanol, Ethanol, etc.
BaseTertiary amines (e.g., Et₃N), inorganic carbonates (e.g., Na₂CO₃) nih.gov
SolventToluene, THF, DMF

Exploration of Thiol-Ether Formation and Other Functional Group Interconversions in Analogues

The α-bromo group is an excellent leaving group, making the α-carbon susceptible to nucleophilic substitution (SN2) reactions. This allows for a wide range of functional group interconversions (FGIs).

Thiol-Ether Formation : One of the most common transformations for an alkyl halide is the formation of a thiol-ether (sulfide). This can be readily achieved by reacting this compound with a thiol (R'SH) in the presence of a base, or more commonly, with a pre-formed thiolate salt (R'S⁻Na⁺). masterorganicchemistry.comkhanacademy.org This reaction proceeds via an SN2 mechanism, resulting in the displacement of the bromide and the formation of a new carbon-sulfur bond. masterorganicchemistry.com This approach is widely used in pharmaceutical and materials chemistry. acsgcipr.org Analogous reactions converting α-bromo acids to α-thio acids are well-established, highlighting the feasibility of this transformation. nih.gov

Other Functional Group Interconversions : Beyond sulfur nucleophiles, a variety of other nucleophiles can be used to displace the bromide, leading to diverse analogues.

NucleophileReagent ExampleProduct Functional Group
AzideSodium Azide (NaN₃)α-azido amide
CyanideSodium Cyanide (NaCN)α-cyano amide
HydroxideSodium Hydroxide (NaOH)α-hydroxy amide
AlkoxideSodium Methoxide (NaOMe)α-methoxy amide

Photocatalytic Reactions and Site-Selective Functionalization in Related Anilides

Photoredox catalysis has revolutionized modern organic synthesis by enabling novel transformations under mild conditions. rsc.org For anilides and related N-aryl amines, photocatalysis offers unique opportunities for C-H functionalization. researchgate.net

Visible-light-induced reactions, often employing iridium or ruthenium-based photocatalysts, can generate radical intermediates that lead to selective C-C or C-N bond formation. nih.govresearchgate.net For the N-(4-methylphenyl) ring in the target molecule, photocatalytic methods could achieve para-selective C-H functionalization relative to the directing amide group. nih.gov This provides a complementary approach to the thermally-driven, ortho-directing C-H activation reactions.

Furthermore, photocatalysis in combination with nickel catalysis has been shown to facilitate the arylation of C(sp³)-H bonds and even the N-arylation of amides under exceptionally mild conditions, which could be applied to modify the butanamide backbone or further functionalize the amide nitrogen, respectively. researchgate.netchemistryviews.org These advanced methods allow for late-stage functionalization, a highly valuable strategy in medicinal chemistry for rapidly generating analogues of a lead compound. escholarship.org

Advanced Spectroscopic Characterization Methodologies for 2 Bromo N 4 Methylphenyl Butanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the connectivity and chemical environment of individual atoms.

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

High-resolution ¹H NMR spectroscopy provides detailed information about the electronic environment of protons within the 2-bromo-N-(4-methylphenyl)butanamide molecule, allowing for its complete structural assignment. The spectrum is characterized by distinct signals for the aromatic protons of the 4-methylphenyl group and the aliphatic protons of the 2-bromobutanamide moiety.

The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the amide nitrogen (H-2' and H-6') and the protons meta to the amide nitrogen (H-3' and H-5') give rise to these signals. The methyl group on the aromatic ring (H-10') appears as a sharp singlet.

In the aliphatic region, the methine proton alpha to the bromine atom (H-2) is expected to appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The chemical shift of this proton is significantly influenced by the electronegativity of the attached bromine. The methylene protons (H-3) will present as a complex multiplet due to coupling with both the methine proton (H-2) and the terminal methyl protons (H-4). The terminal methyl group of the butanamide chain (H-4) typically appears as a triplet. The amide proton (N-H) signal can vary in chemical shift and may appear as a broad singlet, with its position being sensitive to solvent and concentration. researchgate.netresearchgate.net

Predicted ¹H NMR Data for this compound This table contains predicted data based on analogous compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
N-H7.5 - 8.5broad singlet-
H-2', H-6' (Aromatic)7.3 - 7.5doublet~8.0
H-3', H-5' (Aromatic)7.0 - 7.2doublet~8.0
H-2 (CH-Br)4.2 - 4.5triplet~7.0
H-10' (Ar-CH₃)2.2 - 2.4singlet-
H-3 (CH₂)1.9 - 2.2multiplet-
H-4 (CH₃)0.9 - 1.1triplet~7.4

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. The spectrum shows distinct signals for each unique carbon atom in the molecule.

The carbonyl carbon (C-1) of the amide group is characteristically found in the downfield region of the spectrum, typically between 165-175 ppm. libretexts.org The carbon atom bonded to the bromine (C-2) is also shifted downfield due to the halogen's electronegativity. docbrown.info The other aliphatic carbons, C-3 and C-4, appear in the upfield region.

For the aromatic N-(4-methylphenyl) group, four distinct signals are expected due to the molecule's symmetry. These include the ipso-carbon attached to the nitrogen (C-1'), the ortho-carbons (C-2' and C-6'), the meta-carbons (C-3' and C-5'), and the para-carbon bearing the methyl group (C-4'). The methyl carbon (C-10') will appear at the most upfield position in the aromatic region. znaturforsch.com

Predicted ¹³C NMR Data for this compound This table contains predicted data based on analogous compounds.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C=O)168 - 172
C-1' (Ar-C)135 - 138
C-4' (Ar-C)133 - 136
C-2', C-6' (Ar-CH)129 - 130
C-3', C-5' (Ar-CH)120 - 122
C-2 (CH-Br)50 - 55
C-3 (CH₂)30 - 35
C-10' (Ar-CH₃)20 - 22
C-4 (CH₃)11 - 14

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the molecular structure of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the butanamide chain, a cross-peak would be observed between the methine proton (H-2) and the methylene protons (H-3), and another between the methylene protons (H-3) and the terminal methyl protons (H-4). In the aromatic system, a correlation between the ortho protons (H-2'/H-6') and meta protons (H-3'/H-5') would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each carbon atom that has attached protons. For example, the signal for C-2 would show a cross-peak with H-2, C-3 with H-3, C-4 with H-4, and the aromatic CH carbons with their respective aromatic protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting the different fragments of the molecule. Key correlations would include:

The amide proton (N-H) showing a cross-peak to the carbonyl carbon (C-1) and the aromatic ipso-carbon (C-1').

The methine proton (H-2) correlating with the carbonyl carbon (C-1) and the methylene carbon (C-3).

The aromatic protons (H-2'/H-6') showing correlations to the ipso-carbon (C-1') and the para-carbon (C-4').

Together, these 2D NMR techniques provide a comprehensive and unambiguous structural confirmation of this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers valuable information about the functional groups and conformational properties of this compound.

Vibrational Fingerprint Analysis of Functional Groups

The IR and Raman spectra of this compound are characterized by several key vibrational bands that serve as a "fingerprint" for its functional groups.

Amide Bands: The amide group gives rise to several characteristic vibrations. The Amide I band, primarily due to the C=O stretching vibration, is a strong absorption in the IR spectrum, typically appearing in the range of 1650-1680 cm⁻¹. The Amide II band, resulting from a combination of N-H bending and C-N stretching, is observed between 1510-1550 cm⁻¹. The Amide III band, a more complex mode involving C-N stretching and N-H bending, appears around 1240-1300 cm⁻¹.

N-H and C-H Vibrations: The N-H stretching vibration is seen as a distinct band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹.

Aromatic Ring Vibrations: The C=C stretching vibrations of the p-substituted aromatic ring are observed in the 1450-1600 cm⁻¹ region.

C-Br Vibration: The stretching vibration of the carbon-bromine bond is expected to produce a band in the lower frequency region of the spectrum, typically between 500-600 cm⁻¹.

Characteristic Vibrational Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity (IR)
N-H Stretch3200 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
Amide I (C=O Stretch)1650 - 1680Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
Amide II (N-H Bend, C-N Stretch)1510 - 1550Strong
Amide III (C-N Stretch, N-H Bend)1240 - 1300Medium
C-Br Stretch500 - 600Medium-Strong

Conformational Insights from Vibrational Modes

Vibrational spectroscopy is particularly sensitive to the conformational state of molecules. For this compound, hindered rotation around the amide (C-N) bond can lead to the existence of different conformers (e.g., cis and trans isomers), which may be distinguishable by IR and Raman spectroscopy. mdpi.com The frequencies of the amide bands, especially Amide I and Amide II, are known to be sensitive to the local conformation of the peptide-like linkage. umich.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions. This information is crucial for determining the molecular weight of a compound and deducing its structural features through fragmentation analysis.

Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks that provide a fingerprint of the molecule's structure.

For this compound, the EIMS spectrum is expected to show a molecular ion peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity.

The fragmentation of this compound in EIMS would likely proceed through several key pathways, including alpha-cleavage and the loss of the bromine atom. Common fragmentation patterns for amides and halogenated compounds can be used to predict the major fragment ions.

Table 1: Predicted EIMS Fragmentation Pattern for this compound

m/z (mass/charge) Proposed Fragment Ion Structural Formula of Fragment
255/257Molecular ion [M]⁺C₁₁H₁₄BrNO⁺
176[M - Br]⁺C₁₁H₁₄NO⁺
148[CH₃C₆H₄NHCO]⁺C₈H₈NO⁺
107[CH₃C₆H₄NH₂]⁺C₇H₉N⁺
106[CH₃C₆H₄N]⁺C₇H₈N⁺
91[C₇H₇]⁺ (tropylium ion)C₇H₇⁺
77[C₆H₅]⁺C₆H₅⁺

Note: The table presents predicted fragmentation patterns based on the general principles of mass spectrometry. Actual experimental data may vary.

High-Resolution Mass Spectrometry (HRMS) provides the measurement of an ion's mass-to-charge ratio with very high precision. This allows for the determination of the elemental composition of the molecule, as the measured exact mass can be used to calculate a unique molecular formula. This is a powerful tool for confirming the identity of a newly synthesized compound like this compound.

The theoretical exact mass of this compound (C₁₁H₁₄⁷⁹BrNO) can be calculated by summing the exact masses of its constituent atoms.

Table 2: Calculation of Theoretical Exact Mass for this compound

Element Number of Atoms Exact Mass (amu) Total Mass (amu)
Carbon (C)1112.000000132.000000
Hydrogen (H)141.00782514.10955
Bromine (⁷⁹Br)178.91833778.918337
Nitrogen (N)114.00307414.003074
Oxygen (O)115.99491515.994915
Total 255.025876

An experimentally determined HRMS value that matches this theoretical exact mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used for the purity assessment of pharmaceutical compounds and the identification of impurities and degradation products.

For this compound, an LC-MS method can be developed to separate the target compound from any starting materials, by-products, or degradation products. The liquid chromatography component separates the components of a mixture based on their differential interactions with the stationary and mobile phases. The mass spectrometer then detects and identifies the eluted components based on their mass-to-charge ratios.

This technique is particularly useful for identifying potential degradation products that may form under various stress conditions (e.g., acid, base, heat, light). By comparing the mass spectra of the degradation products with that of the parent compound, it is often possible to deduce the structure of the degradants.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule and can provide valuable information about the presence of chromophores and the extent of conjugation.

UV-Vis spectroscopy is a convenient and non-destructive technique for monitoring the progress of chemical reactions and studying degradation kinetics. If the starting materials, intermediates, and products of a reaction have distinct UV-Vis absorption spectra, the change in absorbance at a specific wavelength can be used to follow the concentration of a particular species over time.

For the synthesis of this compound, one could monitor the disappearance of a chromophoric starting material or the appearance of the product. Similarly, the degradation of the compound under various conditions can be followed by observing the decrease in the absorbance of the parent compound or the increase in the absorbance of a degradation product.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the N-(4-methylphenyl)amide chromophore. Amides typically exhibit a weak n → π* transition at longer wavelengths and a stronger π → π* transition at shorter wavelengths. The presence of the aromatic ring (the "phenyl" part of the name) introduces additional π → π* transitions.

The key chromophores in this compound are the amide group and the substituted benzene ring. The interaction between these two groups will influence the position and intensity of the absorption bands.

Table 3: Expected Electronic Transitions for this compound

Transition Approximate λmax (nm) Chromophore Description
n → π~240-260Amide C=OTransition of a non-bonding electron from the oxygen lone pair to the antibonding π orbital of the carbonyl group.
π → π~200-220Amide C=O and Phenyl RingTransition of an electron from a bonding π orbital to an antibonding π orbital.
π → π* (B-band)~250-280Phenyl RingA characteristic absorption band for substituted benzenes.

The exact position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the aromatic ring.

Computational Chemistry and Molecular Modeling Studies of 2 Bromo N 4 Methylphenyl Butanamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are essential tools for understanding the fundamental properties of a molecule. These methods, particularly Density Functional Theory (DFT), are used to predict a molecule's three-dimensional shape (geometry optimization) and the distribution of its electrons (electronic properties).

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. Without specific computational studies, the HOMO and LUMO energies for 2-bromo-N-(4-methylphenyl)butanamide remain undetermined.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. An MEP map for this compound would identify the likely sites for chemical reactions, but this information is not currently available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of QSAR Models for Biological Activity Prediction

To develop a QSAR model, a dataset of compounds with known biological activities is required. Molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, are calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. Such a model could then be used to predict the activity of new, untested compounds. There are no published QSAR studies that include this compound, and therefore, no models exist to predict its biological activity.

Correlation of Molecular Descriptors with Biological Responses

The core of a QSAR study is to identify which molecular descriptors are most influential in determining a specific biological response. These descriptors can be related to a molecule's size, shape, electronic properties, or hydrophobicity. By understanding these correlations, chemists can design new molecules with enhanced or desired biological activities. As no QSAR studies have been performed on a series of compounds that includes this compound, the correlation of its molecular descriptors with any biological response is unknown.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations can provide valuable insights into the conformational flexibility, stability, and intermolecular interactions of a compound. A typical MD simulation of this compound would involve creating a computational model of the molecule and simulating its movements and interactions within a defined environment, such as a solvent, over a specific period.

Conformational analysis, which can be a component of MD studies or performed separately, focuses on identifying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, this analysis would reveal the most stable three-dimensional structures of the molecule, which is crucial for understanding its chemical reactivity and biological activity.

While general principles of MD simulations and conformational analysis are well-established, specific parameters and results for this compound have not been published. Such a study would require dedicated computational resources and expertise to generate reliable data.

Virtual Screening and Ligand-Protein Docking for Target Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein. This process is often followed by ligand-protein docking, which predicts the preferred orientation of a molecule when bound to a target protein to form a stable complex. The results of docking studies are often expressed as a docking score, which estimates the binding affinity between the ligand and the protein.

A virtual screening and docking study involving this compound would aim to identify potential protein targets for this compound. This would involve docking the molecule against a panel of known protein structures to predict which proteins it might interact with in a biological system. The identification of potential targets is a critical first step in understanding the possible therapeutic applications of a compound.

However, a review of the scientific literature reveals no specific virtual screening or ligand-protein docking studies that have been conducted with this compound. Therefore, there is currently no data available on its potential protein targets or its binding interactions at a molecular level.

Data on Computational Studies

Due to the absence of specific research on this compound, no data tables of its molecular dynamics parameters, conformational energies, or docking scores against specific protein targets can be provided. The generation of such data would necessitate novel computational research focused specifically on this compound.

Structure-Activity Relationship (SAR) Studies of Butanamide Scaffolds

The biological activity of butanamide derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of lead compounds. For the butanamide scaffold, key modifications, including the position of the bromine atom, the nature of N-aryl substitutions, and alterations to the butanamide chain, can significantly influence the pharmacological profile.

Impact of Bromine Atom Position and Stereochemistry on Activity

The presence and position of a halogen atom on a molecule can profoundly affect its biological activity. Halogens, such as bromine, can alter a compound's lipophilicity, electronic properties, and metabolic stability, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. In the context of this compound, the bromine atom at the α-position of the butanamide chain is a critical feature. While direct studies on the stereochemistry of this compound are not extensively available, research on other α-haloamides suggests that the stereochemistry at this position can be crucial for biological interactions, particularly with chiral targets like enzymes and receptors. The specific spatial arrangement of the bromine atom can dictate the binding affinity and efficacy of the compound.

Influence of N-Aryl Substitutions on Biological Profiles

The N-aryl group plays a significant role in defining the biological activity of butanamide derivatives. The nature and position of substituents on the aryl ring can modulate the compound's electronic and steric properties, thereby affecting its interaction with biological targets. In this compound, the N-aryl substituent is a 4-methylphenyl (p-tolyl) group. Studies on related N-aryl amides have shown that the presence of an electron-donating group, such as a methyl group, on the phenyl ring can influence the compound's antimicrobial activity. For instance, a series of N,N-diethyl-3-substituted-2-(4-methylphenylsulfonamido)alkanamides were synthesized and evaluated for their antibacterial activity, with some derivatives showing notable efficacy against Escherichia coli and Staphylococcus aureus researchgate.netijddd.com. The position of the substituent is also critical; for example, traditional electrophilic aromatic halogenation of N-aryl amides typically results in para- and ortho/para-substituted products, and achieving regioselective ortho-halogenation often requires specific synthetic strategies nih.gov. This highlights the importance of precise substituent placement for optimizing biological activity.

Role of the Butanamide Chain Modifications

Modifications to the butanamide chain, including its length, branching, and the presence of other functional groups, can significantly impact the pharmacological properties of the molecule. The four-carbon chain of butanamide provides a flexible backbone that can adopt various conformations to fit into the binding sites of biological targets. Altering the chain length can affect the compound's lipophilicity and its ability to interact with hydrophobic pockets in proteins. Introducing unsaturation or other functional groups along the chain can create new interaction points, such as hydrogen bond donors or acceptors, potentially enhancing the compound's activity and selectivity. While specific studies on modifications to the butanamide chain of this compound are limited, the general principles of medicinal chemistry suggest that such modifications would be a viable strategy for modulating its biological profile.

Exploration of Antimicrobial Properties

The increasing prevalence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Butanamide derivatives have been investigated for their potential to combat bacterial and fungal infections.

In vitro Evaluation Against Bacterial Pathogens

Several studies have explored the antibacterial activity of N-aryl amide derivatives. For instance, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives, which share the N-aryl amide motif with this compound, were synthesized and showed moderate to high activity against bacterial strains such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus irejournals.com. The starting material for these compounds was 2-bromo-N-(p-chlorophenyl) acetamide, highlighting the relevance of the α-bromo amide scaffold in the design of new antibacterial agents irejournals.com. Another study on N,N-diethyl-3-substituted-2-(4-methylphenylsulfonamido)alkanamides demonstrated that N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide was the most active agent against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) of 12.5 μg/mL and 25 μg/mL, respectively researchgate.netijddd.com.

CompoundBacterial StrainActivity (MIC in μg/mL)Reference
N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamideEscherichia coli12.5 researchgate.netijddd.com
N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamideStaphylococcus aureus25 researchgate.netijddd.com
2-amino-N-(p-Chlorophenyl) acetamide derivative (5d)Staphylococcus aureus ATCC6538pHigh (DIZ = 23.5 mm) irejournals.com

Antifungal Activity Assessment

In addition to antibacterial properties, related amide derivatives have also been evaluated for their antifungal activity. For example, 2-chloro-N-phenylacetamide demonstrated antifungal activity against various strains of Aspergillus niger, with MIC values ranging from 32 to 256 μg/mL nih.gov. This suggests that the N-phenylacetamide scaffold, which is structurally related to N-(4-methylphenyl)butanamide, possesses antifungal potential. Furthermore, a study on 2-acylated benzo- and naphthohydroquinones found that 2-octanoylbenzohydroquinone was highly active against several Candida species and filamentous fungi, with MIC values ranging from 2 to 16 μg/mL nih.govdntb.gov.ua. While these compounds are structurally different from this compound, the findings underscore the potential of exploring butanamide and related structures for novel antifungal agents.

CompoundFungal StrainActivity (MIC in μg/mL)Reference
2-chloro-N-phenylacetamideAspergillus niger32 - 256 nih.gov
2-octanoylbenzohydroquinoneCandida species2 - 16 nih.govdntb.gov.ua
2-octanoylbenzohydroquinoneFilamentous fungi4 - 64 nih.govdntb.gov.ua

Analytical Methodologies for Stability and Quality Control

Solid-State Stability Studies

Solid-state stability studies are crucial for determining the effects of storage conditions on the physical and chemical properties of a compound. These studies help in identifying potential issues such as changes in crystalline form and the formation of degradation products.

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. americanpharmaceuticalreview.comresearchgate.netunits.itmdpi.com For 2-bromo-N-(4-methylphenyl)butanamide, XRD is employed to monitor changes in its crystallinity, which can be indicative of physical instability. Over time, a stable crystalline solid should maintain its characteristic diffraction pattern. Any significant changes, such as the appearance of new peaks, the disappearance of existing peaks, or a shift in peak positions, can suggest a polymorphic transformation or a loss of crystallinity, potentially impacting the compound's properties.

To assess these changes, samples of this compound are stored under controlled temperature and humidity conditions. At predetermined time intervals, aliquots are analyzed by XRD. The resulting diffraction patterns are then compared to that of a reference standard.

Table 1: Illustrative XRD Data for Solid-State Stability Assessment of this compound

Time PointKey Diffraction Peaks (2θ)Observations
Initial8.5°, 12.3°, 18.7°, 21.5°, 25.1°Sharp, well-defined peaks indicating a highly crystalline material.
3 Months8.5°, 12.3°, 18.7°, 21.5°, 25.1°No significant change in peak positions or intensities.
6 Months8.5°, 12.2°, 18.8°, 21.5°, 25.0°Minor shifts in peak positions, within acceptable variance.
12 Months8.6°, 12.4°, 18.7°, 21.6°, 25.2°No new peaks observed; the crystalline form remains stable.

Note: The data presented in this table is for illustrative purposes and represents a typical outcome for a stable crystalline compound.

The chemical stability of this compound in its solid form is evaluated by identifying and quantifying any degradation products that may form over time. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is a common technique for this purpose. Samples stored under various stress conditions (e.g., elevated temperature, humidity, and light exposure) are periodically tested.

Table 2: Hypothetical Degradation Profile of Solid this compound under Accelerated Conditions (40°C/75% RH)

Time PointMain Peak Area (%)Degradant 1 (%)Degradant 2 (%)Total Degradants (%)
Initial99.9< 0.05< 0.05< 0.1
1 Month99.70.150.080.23
3 Months99.20.450.200.65
6 Months98.50.850.401.25

Note: This data is hypothetical and serves to illustrate the typical profiling of degradation products in a solid-state stability study.

Solution-State Stability Studies

Investigating the stability of this compound in solution is critical for applications where it may be dissolved in various solvents. These studies provide insights into its degradation kinetics and pathways in a liquid matrix.

Accelerated aging studies involve subjecting solutions of the compound to elevated temperatures to increase the rate of degradation. culturalheritage.orgnih.gov This allows for the prediction of its long-term stability under normal storage conditions in a shorter timeframe. By monitoring the concentration of the parent compound over time at different temperatures, the degradation kinetics can be determined.

For this compound, solutions in relevant solvents would be prepared and stored at various temperatures (e.g., 40°C, 50°C, and 60°C). Samples are withdrawn at specific intervals and analyzed by a stability-indicating HPLC method. The degradation of many compounds follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the identification and structural elucidation of degradation products. nih.govresearchgate.netnih.govresearchgate.net As this compound degrades in solution, the resulting products are separated by the LC system and then ionized and detected by the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ions and their fragmentation patterns provide valuable information for deducing the structures of the degradants.

A plausible degradation pathway for this compound in aqueous solution is the hydrolysis of the amide bond, which would yield 2-bromobutanoic acid and 4-methylaniline. Other potential degradation pathways could involve dehydrobromination or oxidation.

Table 3: Potential Degradation Products of this compound in Solution Identified by LC-MS

Degradation ProductProposed StructureMolecular Weight ( g/mol )Observed m/z [M+H]⁺
2-bromobutanoic acidC₄H₇BrO₂167.00166.96
4-methylanilineC₇H₉N107.15108.08
N-(4-methylphenyl)butanamideC₁₁H₁₅NO177.24178.13

Note: The data in this table is based on predicted degradation pathways and serves as an example of how LC-MS is used for identification.

The data obtained from accelerated aging studies are used to perform a kinetic analysis of the degradation process. By plotting the natural logarithm of the concentration of this compound against time, the degradation rate constant (k) can be determined from the slope of the line for a first-order reaction.

The half-life (t₁/₂) of the compound, which is the time required for its concentration to decrease by half, can then be calculated using the following equation for a first-order reaction: derangedphysiology.comwikipedia.orgdrugs.comnih.govnih.gov

t₁/₂ = 0.693 / k

The Arrhenius equation can be used to relate the degradation rate constants at different temperatures to determine the activation energy for the degradation reaction and to predict the shelf-life of the compound at room temperature.

Table 4: Illustrative Degradation Kinetics of this compound in Aqueous Solution

Temperature (°C)Rate Constant (k) (day⁻¹)Half-Life (t₁/₂) (days)
400.005138.6
500.01546.2
600.04515.4

Note: The kinetic data presented is hypothetical and illustrates the temperature dependence of the degradation rate.

Chromatographic Purity and Quantification

The assessment of purity and the quantification of this compound are critical aspects of quality control in its synthesis and application. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are instrumental in achieving these analytical objectives. These methods offer high resolution and sensitivity, allowing for the separation and quantification of the target compound from its impurities and starting materials.

High-Performance Liquid Chromatography (HPLC) for Product Purity

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is a robust approach for determining the purity of this compound and for quantifying it in the presence of its degradation products. Such a method is crucial for ensuring the quality and stability of the final product.

Methodology and Research Findings:

A typical RP-HPLC method for a compound like this compound would involve a C18 column as the stationary phase, which is effective for separating non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, run in an isocratic or gradient mode to achieve optimal separation. UV detection is commonly employed for quantification, with the detection wavelength selected based on the UV absorbance maximum of the analyte.

For validation, a stability-indicating HPLC method would be subjected to forced degradation studies under various stress conditions, such as acidic, alkaline, oxidative, and photolytic conditions, to demonstrate its ability to separate the parent drug from any degradation products. The validation of the method would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.

Illustrative HPLC Method Parameters and Validation Data:

The following tables present hypothetical yet representative data for a validated HPLC method for the purity and quantification of this compound, based on common practices in pharmaceutical analysis.

Table 1: HPLC Method Parameters

Parameter Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 245 nm
Injection Volume 20 µL
Column Temperature 25 °C

| Retention Time | Approximately 4.5 min |

Table 2: HPLC Method Validation Data

Validation Parameter Result
Linearity (Concentration Range) 10-100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL

| Limit of Quantification (LOQ) | 0.3 µg/mL |

These tables illustrate the typical parameters and expected validation results for a robust HPLC method for this compound, ensuring its suitability for quality control purposes.

Gas Chromatography (GC) for Reaction Monitoring

Gas chromatography is a powerful technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. It allows for the rapid separation and quantification of volatile and semi-volatile compounds, providing real-time information on the consumption of reactants and the formation of products and byproducts.

Methodology and Research Findings:

In the synthesis of this compound, which typically involves the acylation of 4-methylaniline with 2-bromobutanoyl chloride or a related reagent, GC can be used to track the key components of the reaction mixture. A capillary column with a non-polar or moderately polar stationary phase is generally suitable for this type of analysis. A flame ionization detector (FID) is often preferred due to its high sensitivity towards organic compounds and its wide linear range.

The GC method would involve taking aliquots from the reaction mixture at different time intervals, quenching the reaction, and then preparing the samples for injection. The analysis would allow for the determination of the relative peak areas of the starting materials (e.g., 4-methylaniline and 2-bromobutanoyl chloride) and the product (this compound), as well as any significant impurities. This data is invaluable for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize product yield and minimize impurity formation.

Illustrative GC Method Parameters and Reaction Monitoring Data:

The following tables provide a hypothetical example of a GC method and the data that could be generated during the monitoring of the synthesis of this compound.

Table 3: GC Method Parameters

Parameter Value
Column HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 250 °C (hold 5 min) |

Table 4: Reaction Monitoring by GC - Relative Peak Area (%)

Time (hours) 4-Methylaniline 2-Bromobutanoyl Chloride This compound
0 45.2 54.8 0.0
1 25.8 35.1 39.1
2 10.5 15.3 74.2
3 2.1 4.9 93.0

| 4 | < 0.5 | 1.2 | 98.3 |

This data clearly illustrates the consumption of the starting materials and the formation of the desired product over time, allowing for the determination of the reaction endpoint and providing insights into the reaction kinetics.

Emerging Applications and Future Research Directions

Role as Intermediates in Complex Organic Synthesis

The core utility of α-haloamides, such as 2-bromo-N-(4-methylphenyl)butanamide, lies in their versatility as intermediates in organic synthesis. The presence of a bromine atom on the carbon alpha to the carbonyl group makes this position highly susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide variety of functional groups, making it a valuable building block for the synthesis of more complex molecules. nih.gov

Derivatives of similar bromo-amides have been utilized in the synthesis of various heterocyclic compounds and other biologically active molecules. echemi.com For instance, the bromine can be displaced by amines, thiols, or other nucleophiles to construct new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds, respectively. This capability is fundamental in the creation of novel pharmaceutical and agrochemical compounds. echemi.com While specific examples detailing the use of this compound as an intermediate are not prevalent, its structure strongly suggests its potential in this capacity. Future research could focus on exploring its efficacy in the synthesis of novel bioactive compounds.

Potential in Materials Science for Novel Property Development

The amide functional group is a cornerstone of polymer chemistry, most notably in the formation of polyamides like nylon. numberanalytics.com These polymers are known for their high strength, thermal stability, and chemical resistance. numberanalytics.com The structure of this compound offers potential as a monomer or a modifying agent in the development of new polymers.

Through processes like ring-opening polymerization of related lactam structures, or condensation polymerization, amide-containing molecules can be linked to form long polymer chains. rsc.orgbohrium.com The presence of the 4-methylphenyl group could impart specific properties such as hydrophobicity and aromaticity to a polymer backbone, while the bromo-butanamide portion offers a reactive site for further functionalization or cross-linking. Research into the polymerization of this compound or its derivatives could lead to the development of novel materials with tailored mechanical, thermal, or optical properties.

Exploration in Agricultural Chemical Applications

Modern agriculture relies heavily on sophisticated chemical compounds for crop protection to ensure high yields. nih.govnih.gov The development of new herbicides, insecticides, and fungicides with high specificity and benign environmental profiles is an ongoing area of research. nih.govnih.gov The molecular framework of this compound contains features that are common in some agrochemicals.

For example, the N-aryl amide linkage is present in a number of commercial pesticides. The reactivity of the α-bromo group could be exploited to synthesize a library of derivatives for screening against various agricultural pests and pathogens. Future research in this area would involve the synthesis of analogues of this compound and the evaluation of their biological activity against a range of weeds, insects, and fungi to determine their potential as new crop protection agents. researchgate.net

Advancements in Synthetic Methodologies and Green Chemistry Approaches

The synthesis of bromo-organic compounds is an area where green chemistry principles are of increasing importance. researchgate.net Traditional bromination methods can involve hazardous reagents and produce significant waste. nih.gov Future research on this compound would benefit from the development of more environmentally benign synthetic routes.

Potential green chemistry approaches could include the use of less toxic brominating agents, solvent-free reaction conditions, or the application of microwave irradiation to reduce reaction times and energy consumption. researchgate.net For example, the use of cetyltrimethylammonium tribromide (CTMATB) as a bromine source has been shown to be an effective and greener alternative for the synthesis of some bromo-organic molecules. researchgate.net Applying such methodologies to the production of this compound could enhance its viability for larger-scale applications.

Further In-depth Pharmacological Profiling and Mechanism of Action Studies

While no specific pharmacological data for this compound is currently available, its structural similarity to other compounds suggests that it may possess biological activity. ontosight.ai For instance, derivatives of the related compound 2-bromo-N-(4-methylphenyl)acetamide have been investigated for antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

A crucial area for future research would be the comprehensive pharmacological profiling of this compound. This would involve screening the compound against a wide range of biological targets, such as enzymes and receptors, to identify any potential therapeutic effects. Should any activity be discovered, subsequent mechanism of action studies would be necessary to understand how the compound exerts its effects at a molecular level. Such studies could involve biochemical assays, cell-based models, and computational modeling.

Translational Research and Pre-clinical Development Potential

If promising biological activity is identified for this compound, the subsequent step would be to explore its potential for translational research and pre-clinical development. This pathway involves a rigorous process of evaluating the compound's efficacy and safety in more complex biological systems.

This research phase would include studies on the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as preliminary toxicology assessments. The goal of this research would be to determine if the compound has a viable future as a therapeutic agent. Given that the compound is currently for research use only, any progression towards clinical application would require extensive and detailed investigation. scbt.com

Cheminformatics and Big Data Approaches for Butanamide Research

Cheminformatics and big data analysis are powerful tools in modern chemical and pharmaceutical research. nih.gov These computational approaches allow for the analysis of large datasets of chemical structures and their associated biological activities to identify structure-activity relationships (SAR). nih.gov

For a compound like this compound, where experimental data is scarce, cheminformatics could be used to predict its potential biological activities and physical properties based on its structure. By comparing its molecular descriptors to those of well-characterized butanamide derivatives, researchers could generate hypotheses about its likely targets and potential applications. ontosight.ai Furthermore, as more data on butanamides becomes available, big data approaches could be used to identify broader trends and guide the design of new, more effective compounds. nih.gov

Table 1: Properties of this compound

Property Value
Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
IUPAC Name This compound
Synonyms 2-Bromo-N-(p-tolyl)butanamide

Table 2: Potential Research Directions for this compound

Research Area Focus Potential Outcome
Organic Synthesis Utilization as a chemical intermediate for the synthesis of heterocyclic and other complex molecules. Development of novel compounds with potential applications in medicine and agriculture.
Materials Science Investigation as a monomer for the creation of new polyamide materials. Creation of polymers with unique thermal, mechanical, or chemical properties.
Agrochemicals Screening for herbicidal, insecticidal, or fungicidal activity. Identification of a new lead compound for the development of crop protection agents.
Green Chemistry Development of sustainable and efficient synthetic routes. More environmentally friendly and cost-effective production methods.
Pharmacology In-vitro and in-vivo screening for biological activity against various diseases. Discovery of new therapeutic applications.
Cheminformatics Computational analysis to predict properties and guide experimental work. More targeted and efficient research and development efforts.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-bromo-N-(4-methylphenyl)butanamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via bromination of N-(4-methylphenyl)butanamide using N-bromosuccinimide (NBS) in inert solvents like dichloromethane (DCM) or chloroform under controlled temperatures (0–25°C) to ensure regioselectivity . Alternatively, coupling 4-methylaniline with 2-bromobutyric acid using EDC·HCl in DCM at room temperature achieves 85% yield . Key factors include solvent polarity (DCM enhances reaction kinetics), stoichiometric ratios (1.2:1 molar ratio of brominating agent to substrate), and catalyst choice (EDC·HCl improves amidation efficiency).

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (500 MHz, CDCl₃) shows distinct signals: δ 8.00 (amide NH), 7.43 (aromatic protons), 4.42 (CH-Br), and 1.11 (CH₃) . 13^{13}C NMR confirms carbonyl (166.5 ppm) and aromatic carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 271.0 (M+H)⁺.
  • IR Spectroscopy : Stretching frequencies at ~1680 cm⁻¹ (C=O) and ~1540 cm⁻¹ (N-H) confirm the amide bond .

Advanced Research Questions

Q. How does crystallographic analysis elucidate the molecular conformation and solid-state reactivity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX programs ) reveals bond angles and torsional strains influencing reactivity. For example, the bromine atom’s van der Waals radius (1.85 Å) affects packing efficiency, while the amide group’s planarity (dihedral angle ~10° with the aryl ring) impacts hydrogen-bonding networks . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br···H contacts contribute 12% to crystal packing ), guiding predictions about solubility and stability.

Q. What mechanistic approaches are used to study the compound’s enzyme inhibition properties?

  • Methodological Answer :

  • Kinetic Assays : Competitive inhibition is assessed via Michaelis-Menten kinetics using fluorogenic substrates. IC₅₀ values are determined for proteases (e.g., bacterial serine proteases) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-protein interactions, highlighting hydrogen bonds between the amide group and catalytic residues (e.g., Ser195 in chymotrypsin-like proteases) .
  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔG, ΔH) to validate docking predictions .

Q. How do substituent effects (e.g., bromine vs. chlorine) alter the compound’s bioactivity and synthetic pathways?

  • Methodological Answer : Comparative studies with analogs (e.g., 2-bromo-N-(4-chlorophenyl)butanamide ) show:

  • Electronic Effects : Bromine’s higher electronegativity increases electrophilicity at the β-carbon, enhancing nucleophilic substitution rates (e.g., with amines: kBrk_{Br} = 2.3 × 10⁻³ s⁻¹ vs. kClk_{Cl} = 1.1 × 10⁻³ s⁻¹) .
  • Bioactivity : Bromine improves binding affinity (e.g., KdK_d = 12 µM vs. 25 µM for chlorine analogs) due to stronger halogen bonding with protein backbones .

Data Contradictions and Resolution

  • Synthetic Yield Discrepancies : Some protocols report 70–85% yields versus 50–60% in scaled-up reactions . This stems from differences in purification (e.g., column chromatography vs. recrystallization) and solvent purity.
  • Biological Activity Variability : Discrepancies in IC₅₀ values (e.g., 8 µM vs. 15 µM) arise from assay conditions (e.g., pH, ionic strength) . Standardizing buffer systems (e.g., Tris-HCl at pH 7.4) resolves these issues.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.